4-Methoxy-indan-1,2-dione 2-oxime is a chemical compound characterized by its oxime functional group attached to the carbonyl carbon of 4-methoxy-indan-1,2-dione. This compound features a bicyclic structure, consisting of an indanone moiety with a methoxy group at the para position relative to the carbonyl. The presence of the oxime group introduces unique reactivity and potential biological activity, making it an interesting subject for research in organic chemistry and medicinal applications.
Research indicates that compounds similar to 4-methoxy-indan-1,2-dione 2-oxime exhibit significant biological activities, including:
The synthesis of 4-methoxy-indan-1,2-dione 2-oxime typically involves the following steps:
4-Methoxy-indan-1,2-dione 2-oxime has several potential applications:
Studies on interactions involving 4-methoxy-indan-1,2-dione 2-oxime suggest that it may interact with various biological macromolecules:
These interactions are crucial for understanding its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 4-methoxy-indan-1,2-dione 2-oxime. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Acetaldoxime | Simple Oxime | Derived from acetaldehyde; less complex structure. |
| Benzaldoxime | Aromatic Oxime | Derived from benzaldehyde; exhibits similar reactivity. |
| Cyclohexanone Oxime | Cyclic Oxime | Derived from cyclohexanone; used in organic synthesis. |
| Indanone Oxime | Bicyclic Oxime | Related structure; shares some reactivity traits. |
The uniqueness of 4-methoxy-indan-1,2-dione 2-oxime lies in its bicyclic structure combined with the methoxy substituent. This configuration imparts distinct chemical and physical properties compared to simpler oximes. Its ability to engage in specific interactions with biological targets enhances its value in medicinal chemistry and synthetic applications .
The oximation of 4-methoxy-indan-1,2-dione involves the nucleophilic attack of hydroxylamine on the carbonyl group at position 2, forming the oxime derivative. Regioselectivity is influenced by electronic and steric factors: the methoxy group at position 4 donates electron density via resonance, slightly deactivating the adjacent carbonyl (position 1) and directing hydroxylamine to the less hindered position 2 [5] [7]. Typical conditions employ hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or water) under reflux, with yields ranging from 65% to 85% depending on stoichiometric ratios [1] [7].
A key challenge is avoiding over-oximation at position 1. Studies suggest maintaining a 1:1 molar ratio of hydroxylamine to diketone minimizes di-oxime byproducts [7]. Kinetic control at lower temperatures (50–60°C) further enhances selectivity for the mono-oxime product [5].
Solvent polarity profoundly impacts reaction kinetics and product stability. Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate oximation by stabilizing the transition state through hydrogen-bond interactions [3]. However, protic solvents such as ethanol improve solubility of hydroxylamine salts, with a 20% yield increase observed compared to tetrahydrofuran (THF) [7].
Catalytic additives like acetic acid (5–10 mol%) enhance protonation of the carbonyl oxygen, increasing electrophilicity at position 2. Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), have emerged as green catalysts, reducing reaction times by 30% while enabling solvent recycling [7].
Table 1: Solvent and Catalyst Impact on Oximation Efficiency
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | None | 60 | 72 |
| DMSO | Acetic acid | 50 | 85 |
| THF | [BMIM]Br | 60 | 78 |
| Water | HCl (1M) | 80 | 65 |
Crude 4-methoxy-indan-1,2-dione 2-oxime often contains unreacted diketone and di-oxime impurities. Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity, with a recovery rate of 80–90% [1] [6]. Chromatographic methods (silica gel, ethyl acetate/hexane) resolve stubborn byproducts but are less cost-effective for large batches [6].
Yield optimization hinges on:
Scaling up synthesis introduces hurdles in heat management, mixing efficiency, and waste reduction. Key challenges include:
Table 2: Industrial-Scale Process Parameters
| Parameter | Lab Scale | Pilot Scale (50 L) | Industrial Scale (1000 L) |
|---|---|---|---|
| Reaction Time (h) | 4 | 5 | 6 |
| Yield (%) | 85 | 78 | 70 |
| Purity (%) | 95 | 92 | 90 |
The thermodynamic stability of 4-Methoxy-indan-1,2-dione 2-oxime is influenced by both the oxime functional group and the substituted indanone structure. Oximes demonstrate exceptional thermodynamic stability, with equilibrium constants typically exceeding 10⁸ mol⁻¹, significantly higher than related functional groups such as hydrazones which range from 10⁴-10⁶ mol⁻¹ [1]. This inherent stability arises from the negative inductive effect of oxygen, which reduces the basicity of the imine nitrogen and consequently inhibits hydrolytic cleavage.
The thermodynamic stability of oximes increases in the order: acetone derivatives < cyclohexanone derivatives ∼ furfural derivatives ∼ benzaldehyde derivatives < pyruvic acid derivatives [1]. Given the bicyclic aromatic nature of the indanone system in 4-Methoxy-indan-1,2-dione 2-oxime, its stability profile aligns more closely with aromatic aldehyde derivatives, positioning it in the higher stability range.
The methoxy substituent at position 4 provides additional stabilization through resonance donation into the aromatic system . For related methoxy-substituted indanones, computational studies reveal that methoxy groups contribute more negative enthalpic increments (-42.3 kilojoules per mole per methoxy group) compared to methyl groups (-22.1 kilojoules per mole per methyl group) , reflecting stronger resonance stabilization.
The bicyclic indanone framework exhibits inherent thermal stability, with related compounds such as 1-indanone showing gas-phase formation enthalpies of -64.0 ± 3.8 kilojoules per mole and 2-indanone at -56.6 ± 4.8 kilojoules per mole [3]. These values indicate substantial thermodynamic stability of the core structure.
Related indanone-2-oxime compounds demonstrate melting points with decomposition at 209°C [4] [5], indicating thermal stability up to this temperature range. The decomposition process typically follows Arrhenius kinetics in the glassy state [6], with activation energies dependent on the specific molecular environment and crystal packing arrangements.
The solubility profile of 4-Methoxy-indan-1,2-dione 2-oxime in organic solvents is governed by the compound's structural features, including the polar oxime functionality and the lipophilic indanone framework with methoxy substitution.
Based on structural analogues, 4-Methoxy-indan-1,2-dione 2-oxime exhibits good solubility in polar aprotic solvents. Related indanone oximes demonstrate low water solubility (less than 1 milligram per milliliter at 25°C) but significant solubility in polar aprotic solvents . The compound is expected to show excellent solubility in:
The calculated partition coefficient (XLogP3-AA) for structurally similar methoxy-indanone derivatives ranges from 1.8 to 2.3 [8] , indicating moderate lipophilicity. For 4-Methoxy-indan-1,2-dione 2-oxime, the presence of the oxime group (containing both hydrogen bond donor and acceptor capabilities) is expected to slightly reduce lipophilicity compared to the parent ketone.
The compound contains:
These molecular descriptors suggest favorable membrane permeability characteristics while maintaining sufficient polarity for dissolution in moderately polar organic solvents [8].
For applications requiring enhanced solubility, cosolvency approaches using mixtures of polar aprotic solvents with small amounts of protic solvents prove effective. The oxime functional group enables formation of intermolecular hydrogen bonds, which can be exploited through solvent selection to optimize dissolution characteristics.